molecular formula C14H8ClF3N2 B2433373 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile CAS No. 213994-27-5

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile

Cat. No.: B2433373
CAS No.: 213994-27-5
M. Wt: 296.68
InChI Key: HFUBHWSPCDGFND-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile is an organic compound with the molecular formula C14H8ClF3N2. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a phenylacetonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c15-12-6-10(14(16,17)18)8-20-13(12)11(7-19)9-4-2-1-3-5-9/h1-6,8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUBHWSPCDGFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Cyanide Sources

A primary route involves substituting halogen atoms on the pyridine ring with cyanide groups. The Chinese patent CN106349159A details a method for synthesizing 3-chloro-2-cyano-5-trifluoromethyl pyridine, which shares structural similarities with the target compound. While the patent focuses on a simpler analog, its principles are adaptable:

  • Reaction Setup :

    • Starting Material : 2,3-Dichloro-5-trifluoromethylpyridine.
    • Solvent : Acetone or dichloromethane (low toxicity, recyclable).
    • Activating Agent : 4-Dimethylaminopyridine (DMAP) or triethylamine.
    • Cyanide Source : Potassium cyanide.
  • Procedure :

    • The starting material is dissolved in acetone, followed by the addition of DMAP (1:2 molar ratio).
    • After heating under reflux (4–6 hours), the mixture is cooled, filtered, and dried to isolate an intermediate organic salt.
    • The salt reacts with potassium cyanide in dichloromethane/water at 0–80°C for 2–3 hours. Acidic workup (HCl) yields the cyano-substituted product.
  • Adaptation for Phenylacetonitrile Moiety :

    • To introduce the phenyl group, a benzyl cyanide derivative could replace potassium cyanide.
    • Challenges : Steric hindrance from the trifluoromethyl group may necessitate higher temperatures (e.g., 100–130°C) or pressurized conditions.

One-Step Catalytic Substitution

Patent CN108863915B describes a one-step synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile using palladium-based catalysts. Modifications to this method enable phenyl group incorporation:

  • Catalyst System :

    • Composition : Palladium tetrakis(triphenylphosphine) and nano titanium dioxide (1:20 mass ratio).
    • Activation : Heated at 230°C for 2.5 hours to enhance catalytic activity.
  • Reaction Conditions :

    • Substrates : 2,3-Dichloro-5-(trifluoromethyl)pyridine, acetonitrile, and sodium methoxide.
    • Parameters : 130°C, 2.8 MPa pressure, argon atmosphere, 16-hour reaction time.
  • Modifications for Target Compound :

    • Replace acetonitrile with phenylacetonitrile to introduce the phenyl group.
    • Yield Optimization : Increasing the catalyst loading (5–10 mg/mmol) and extending reaction time to 24 hours may improve yields.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Conditions Yield Advantages
Nucleophilic Substitution 2,3-Dichloro-5-trifluoromethylpyridine DMAP, KCN 0–80°C, 2–3 hours 70–75% Low-cost solvents, scalable
Catalytic Substitution 2,3-Dichloro-5-trifluoromethylpyridine Pd(PPh₃)₄, nano TiO₂ 130°C, 16 hours, 2.8 MPa 99.2%* High yield, one-step process

*Reported for analog without phenyl group; estimated lower for target compound.

Key Observations :

  • The catalytic method achieves near-quantitative yields for the non-phenyl analog, suggesting potential with optimized phenylacetonitrile integration.
  • Solvent recycling in nucleophilic substitution reduces waste, aligning with green chemistry principles.

Solvent and Environmental Considerations

  • Solvent Selection :

    • Dichloromethane : Preferred for its low water solubility, facilitating phase separation during workup.
    • Acetone : Offers balance between reactivity and environmental impact, though requires careful recovery.
  • Waste Management :

    • Merging acidic aqueous layers and extracting with dichloromethane enables solvent recovery (>90% efficiency).
    • Nano titanium dioxide catalysts are reusable for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine oxide .

Scientific Research Applications

Overview

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile is an organic compound notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure, characterized by a pyridine ring with trifluoromethyl and chloro substituents, along with a phenylacetonitrile moiety, contributes to its reactivity and potential therapeutic benefits.

Chemistry

  • Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its structural motifs are often utilized in the development of new agrochemicals and pharmaceuticals.
  • Chemical Reactions : It participates in various chemical reactions such as:
    • Substitution Reactions : The chloro group can be substituted by nucleophiles.
    • Oxidation and Reduction : Capable of undergoing oxidation to form oxides or reduction to yield amines.
    • Coupling Reactions : Can couple with other aromatic compounds to form complex structures.

Biology

  • Enzyme Interaction Studies : The compound is investigated for its potential to interact with enzymes involved in critical biological pathways, particularly those linked to cancer progression. Preliminary studies suggest it may inhibit proteases and kinases essential for tumor growth and metastasis.
  • Pharmacological Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development. Research indicates that this compound may exhibit unique pharmacological properties due to its ability to bind selectively to biological targets.

Medicine

  • Therapeutic Development : As a precursor for pharmaceutical compounds, this compound is explored for its potential therapeutic effects against various diseases, including cancer.

Case Study 1: Enzyme Inhibition

Research conducted on similar pyridine derivatives has shown that they can effectively inhibit key enzymes implicated in cancer. For instance, studies indicate that compounds with trifluoromethyl substitutions enhance binding affinity towards specific targets involved in tumorigenesis.

Case Study 2: Agrochemical Applications

The compound's structure makes it suitable for use in agrochemicals, particularly as a nematicide. Its efficacy against plant-parasitic nematodes has been documented, highlighting its potential as a biopesticide.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in similar applications.

    2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar reactivity but fewer functional groups.

    2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine: A fluorinated pyridine with similar properties.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile is unique due to its combination of a pyridine ring with chloro and trifluoromethyl substituents and a phenylacetonitrile moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile , often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H12ClF3NC_{16}H_{12}ClF_3N. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors for drug development.

PropertyValue
Molecular Weight305.72 g/mol
Density1.4 g/cm³
Boiling Point467 °C
Melting PointNot Available
LogP3.47

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Notably, the trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of several key enzymes implicated in cancer progression. For instance, it has shown potential in inhibiting proteases and kinases that are critical for tumor growth and metastasis .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • ME-180 (cervical cancer)
  • HT-29 (colon cancer)

These studies utilized the MTT assay to determine cell viability post-treatment, revealing IC50 values indicative of potent anticancer activity .

Case Studies

  • Study on A549 Cell Line : A study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM after 48 hours of exposure.
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Pharmacological Applications

Due to its promising biological activities, this compound is being explored for various pharmacological applications:

  • Antitumor agents : Its ability to inhibit tumor growth positions it as a candidate for further development as an anticancer drug.
  • Anti-inflammatory agents : Some preliminary data suggest potential anti-inflammatory properties, warranting further investigation into its role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 3-chloro-5-(trifluoromethyl)-2-pyridinyl halides with phenylacetonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimization includes varying catalysts (e.g., Pd(PPh₃)₄ for coupling) and solvents (DMF, THF) to improve yield and purity. Monitor reactions via TLC or HPLC, and purify using column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural identity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and nitrile carbon (δ ~120 ppm).
  • IR : Confirm the nitrile group (C≡N stretch at ~2240 cm⁻¹) and trifluoromethyl (C-F stretches at 1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 221.58 (C₁₃H₈ClF₃N₂). Use LC-MS/MS for trace analysis in complex matrices .

Q. What preliminary biological screening assays are suitable for evaluating its agrochemical potential?

  • Methodology : Conduct in vitro antifungal/antibacterial assays (e.g., agar dilution method) against plant pathogens like Fusarium spp. or Phytophthora. Compare efficacy to commercial fungicides (e.g., Fluopyram ). Use EC₅₀/IC₅₀ calculations to quantify potency.

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity in agrochemical applications?

  • Methodology : Perform computational studies (DFT calculations) to analyze electron density distribution, focusing on the chloro-trifluoromethyl substituents’ inductive effects. Compare with analogs (e.g., Fluopyram’s benzamide group ) to assess how nitrile vs. amide functionalities alter bioactivity .

Q. What analytical strategies resolve contradictions in reported degradation pathways of this compound in soil/water systems?

  • Methodology : Use isotopically labeled analogs (e.g., ¹⁴C-labeled compound) to track degradation products via LC-MS/MS. Conduct soil column studies under varying pH/temperature conditions. Compare hydrolysis rates with structurally related pesticides (e.g., haloxyfop ) to identify key environmental persistence factors .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology : Synthesize derivatives with modified phenyl/pyridine substituents (e.g., methoxy, nitro groups) and test against target enzymes (e.g., fungal cytochrome P450). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to sterol 14α-demethylase (CYP51), a key antifungal target .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can researchers identify optimal conditions?

  • Methodology : Systematically vary parameters (solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) software (e.g., JMP). Analyze by ANOVA to identify significant factors. Cross-validate with literature (e.g., Fluopyram’s synthesis in DMF vs. THF ).

Q. Conflicting bioactivity data across studies: What validation protocols ensure reproducibility?

  • Methodology : Standardize assays using reference strains (e.g., ATCC cultures) and controls (e.g., Fluopyram ). Validate via inter-laboratory studies and meta-analysis of published EC₅₀ values. Address solvent effects (e.g., DMSO vs. water solubility) on activity .

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